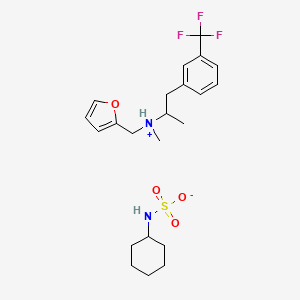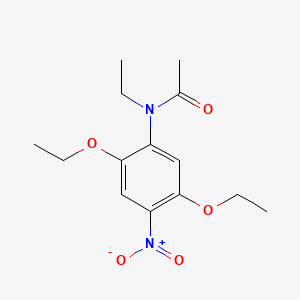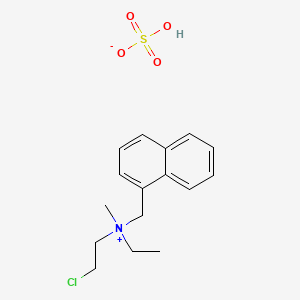
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro, methoxy, and trifluoroacetyl group attached to a benzamide core, along with a piperidinyl and phenylmethyl substituent.
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy groups. The piperidinyl and phenylmethyl substituents are then added through a series of substitution reactions. Finally, the trifluoroacetyl group is introduced, and the compound is converted to its hydrochloride salt form.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 5-Chloro-2-methoxy-N-(1-(phenylmethyl)-4-piperidinyl)-4-((trifluoroacetyl)amino)benzamide HCl stands out due to its unique combination of functional groups and substituents. Similar compounds include:
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide
These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
57645-29-1 |
|---|---|
Molekularformel |
C22H24Cl2F3N3O3 |
Molekulargewicht |
506.3 g/mol |
IUPAC-Name |
N-(1-benzylpiperidin-1-ium-4-yl)-5-chloro-2-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzamide;chloride |
InChI |
InChI=1S/C22H23ClF3N3O3.ClH/c1-32-19-12-18(28-21(31)22(24,25)26)17(23)11-16(19)20(30)27-15-7-9-29(10-8-15)13-14-5-3-2-4-6-14;/h2-6,11-12,15H,7-10,13H2,1H3,(H,27,30)(H,28,31);1H |
InChI-Schlüssel |
HDVRXTYWAURKCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)NC(=O)C(F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Hydroxyethyl)(1-oxohexadecyl)amino]ethyl palmitate](/img/structure/B13769335.png)





